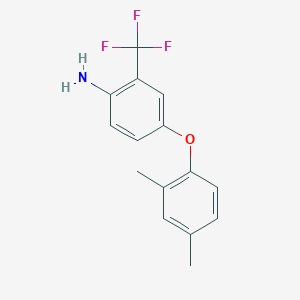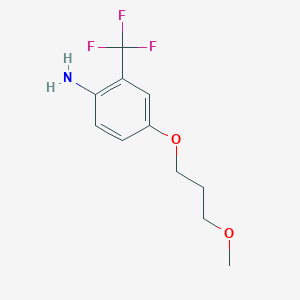
4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline
Overview
Description
4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline (MPA) is an important organic compound that has a wide variety of applications in scientific research and lab experiments. MPA is a versatile compound that has been used in a number of research areas, including biochemical and physiological studies. It is also used in the synthesis of organic compounds and as a reagent in organic reactions.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline, focusing on six unique fields:
Pharmaceutical Development
4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure, featuring both methoxypropoxy and trifluoromethyl groups, makes it a versatile building block for designing drugs with improved pharmacokinetic properties, such as enhanced bioavailability and metabolic stability. Researchers are exploring its potential in developing new treatments for conditions like cancer, cardiovascular diseases, and neurological disorders .
Agricultural Chemistry
In agricultural chemistry, this compound is being investigated for its potential use in the synthesis of novel agrochemicals, including herbicides, fungicides, and insecticides. The trifluoromethyl group is known to enhance the biological activity of agrochemicals, making them more effective at lower doses. This can lead to the development of more efficient and environmentally friendly crop protection agents .
Material Science
4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline is also being studied for its applications in material science, particularly in the development of advanced polymers and coatings. Its incorporation into polymer matrices can improve the thermal stability, chemical resistance, and mechanical properties of the resulting materials. These enhanced materials have potential applications in various industries, including automotive, aerospace, and electronics .
Organic Synthesis
In the field of organic synthesis, this compound serves as a key intermediate for the preparation of complex organic molecules. Its functional groups allow for diverse chemical transformations, making it a valuable tool for synthetic chemists. It is used in the synthesis of heterocyclic compounds, which are important in medicinal chemistry and material science .
properties
IUPAC Name |
4-(3-methoxypropoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2/c1-16-5-2-6-17-8-3-4-10(15)9(7-8)11(12,13)14/h3-4,7H,2,5-6,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMLXNGVALULDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=CC(=C(C=C1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




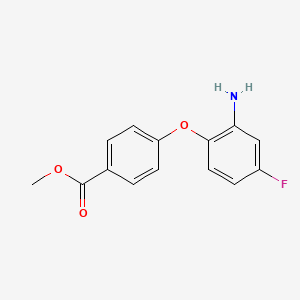
![2-[(4-Chloro-1-naphthyl)oxy]-5-fluorophenylamine](/img/structure/B3171664.png)
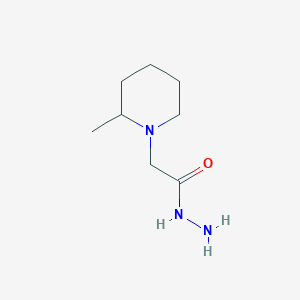
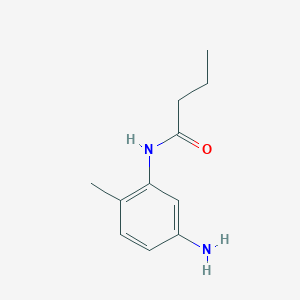
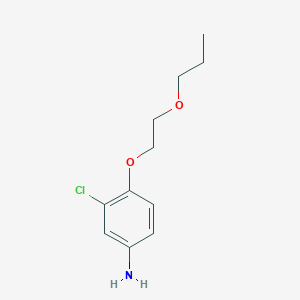

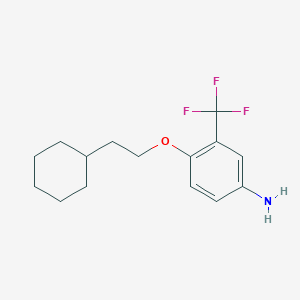
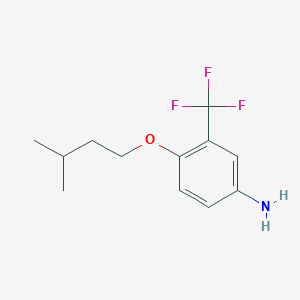
![4-([1,1'-Biphenyl]-4-yloxy)-3-(trifluoromethyl)-phenylamine](/img/structure/B3171707.png)
![4-[2-(2-Methoxyethoxy)ethoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171721.png)

![4-[2-(4-Morpholinyl)ethoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171729.png)
